3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride
Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Applications
A study by Savaliya (2022) explored the synthesis of novel isoxazole derivatives incorporating a quinazolinone moiety, which showed significant antibacterial and antifungal activity. This demonstrates the potential of quinazolinone derivatives in antimicrobial applications (Savaliya, 2022).
Corrosion Inhibition
Research by Kadhim et al. (2017) evaluated quinazolinone derivatives for their corrosion inhibition properties. The results indicate that these compounds are effective in protecting mild steel from corrosion, highlighting their utility in industrial applications (Kadhim et al., 2017).
Anticancer Activity
Talaat et al. (2022) conducted a study on the synthesis of oxazolo and oxazinoquinolinone derivatives, which included quinazolinone derivatives. These compounds exhibited strong antiproliferative effects against cancer cell lines, suggesting their potential in cancer therapy (Talaat et al., 2022).
Antibacterial Activity
Osarumwense (2022) synthesized quinazolinone derivatives that showed significant activity against various bacterial strains. This underscores the potential of these compounds in developing new antibacterial drugs (Osarumwense, 2022).
Tubulin-Binding Tumor-Vascular Disrupting Agents
A study by Cui et al. (2017) found that quinazolinone derivatives inhibited tumor growth and disrupted tumor vasculature in mice. This suggests their application as tumor-vascular disrupting agents in cancer treatment (Cui et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3,6-dihydroxy-2-methylquinazolin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3.ClH/c1-5-10-8-3-2-6(12)4-7(8)9(13)11(5)14;/h2-4,12,14H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVWLGTWIXVWGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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